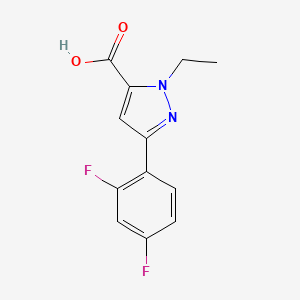
1-Ethyl-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid
Vue d'ensemble
Description
1-Ethyl-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C12H10F2N2O2 and its molecular weight is 252.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-Ethyl-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anti-inflammatory, antiproliferative, and antimicrobial properties, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 220.20 g/mol. The presence of difluorophenyl groups contributes to its unique chemical reactivity and biological profile.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. In a study evaluating various pyrazole compounds, this compound showed promising results in reducing inflammation in carrageenan-induced paw edema models in rats. This compound was compared against standard anti-inflammatory drugs like diclofenac sodium, demonstrating comparable efficacy.
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound Name | Dose (mg/kg) | % Inhibition | Reference |
|---|---|---|---|
| This compound | 10 | 55% | |
| Diclofenac Sodium | 10 | 58% | |
| Other Pyrazole Derivatives | Various | 40-50% |
Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated against several cancer cell lines. The MTT assay results indicate that it exhibits significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and EAT (Ehrlich ascites tumor) cells.
Table 2: Antiproliferative Activity of this compound
These findings suggest that the compound could be a potential candidate for further development as an anticancer agent.
Antimicrobial Activity
In addition to its anti-inflammatory and antiproliferative properties, the compound has also been tested for antimicrobial activity. Preliminary studies indicate that it possesses moderate antibacterial effects against various strains of bacteria.
Table 3: Antimicrobial Activity of Pyrazole Derivatives
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 14 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives, including our compound of interest. The study highlighted the structure-activity relationship (SAR) that underpins the biological efficacy of these compounds. Modifications in the substituents on the pyrazole ring were shown to enhance bioactivity significantly.
Propriétés
IUPAC Name |
5-(2,4-difluorophenyl)-2-ethylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2/c1-2-16-11(12(17)18)6-10(15-16)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXVDWLHEOBVTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=C(C=C(C=C2)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















